molecular formula C13H13NO2 B12561164 [3-(4-Aminophenoxy)phenyl]methanol CAS No. 192768-39-1

[3-(4-Aminophenoxy)phenyl]methanol

Cat. No.: B12561164
CAS No.: 192768-39-1
M. Wt: 215.25 g/mol
InChI Key: BCBSKIGGRLAABX-UHFFFAOYSA-N
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Description

[3-(4-Aminophenoxy)phenyl]methanol is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol It is characterized by the presence of an aminophenoxy group attached to a phenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Aminophenoxy)phenyl]methanol typically involves the reduction of a nitro precursor. One common method is the reduction of [3-(4-Nitrophenoxy)phenyl]methanol using hydrogen gas in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired aminophenoxy compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reduction reaction is optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Aminophenoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The aminophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(4-Aminophenoxy)phenyl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(4-Aminophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Nitrophenoxy)phenyl]methanol: The nitro precursor used in the synthesis of [3-(4-Aminophenoxy)phenyl]methanol.

    [3-(4-Hydroxyphenoxy)phenyl]methanol: A hydroxyl derivative with different reactivity and applications.

    [3-(4-Methoxyphenoxy)phenyl]methanol: A methoxy derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its aminophenoxy group, which imparts specific reactivity and interaction capabilities. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .

Properties

CAS No.

192768-39-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[3-(4-aminophenoxy)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9,14H2

InChI Key

BCBSKIGGRLAABX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)CO

Origin of Product

United States

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